molecular formula C13H25F3O B14130570 1,1,1-Trifluoro-2-tridecanol

1,1,1-Trifluoro-2-tridecanol

Cat. No.: B14130570
M. Wt: 254.33 g/mol
InChI Key: IOSSFFLUYOSZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2-tridecanol is an organic compound with the molecular formula C13H25F3O. It is characterized by the presence of three fluorine atoms attached to the first carbon and a hydroxyl group attached to the second carbon in a tridecane chain. This compound is part of the broader class of fluoroalcohols, which are known for their unique chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-tridecanol can be synthesized through several methods. One common approach involves the reaction of tridecanal with trifluoromethyl iodide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired fluoroalcohol .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-tridecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1-Trifluoro-2-tridecanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-tridecanol involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, which may underlie its biological effects .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-decanol
  • 1,1,1-Trifluoro-2-propanol
  • 1,1,1-Trifluoro-2-chloroethane

Comparison: 1,1,1-Trifluoro-2-tridecanol is unique due to its longer carbon chain compared to other similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, making it suitable for specific applications where other fluoroalcohols may not be as effective .

Properties

Molecular Formula

C13H25F3O

Molecular Weight

254.33 g/mol

IUPAC Name

1,1,1-trifluorotridecan-2-ol

InChI

InChI=1S/C13H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h12,17H,2-11H2,1H3

InChI Key

IOSSFFLUYOSZSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.